(4S)-8-Cloro-4-metil-3,4-dihidro-2H-5,1lambda6,2-benzoxatiacepina 1,1-dióxido

Descripción general

Descripción

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is in the field of pharmaceuticals. Its structural characteristics suggest potential activity as a therapeutic agent.

Case Study: Antimicrobial Activity

Research has indicated that benzothiazepine derivatives exhibit antimicrobial properties. A study highlighted the synthesis and evaluation of various derivatives based on this compound structure against several bacterial strains. The results showed promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuropharmacology

The compound's unique structure also suggests possible applications in neuropharmacology. Its interaction with neurotransmitter systems could lead to the development of new treatments for neurological disorders.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of benzothiazepine derivatives found that certain compounds could inhibit neuroinflammation and oxidative stress in neuronal cells. This indicates that (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide might share similar protective properties .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions that can lead to the formation of other biologically active compounds.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic substitution | Reflux in DMF | 85 | |

| Cyclization | Heat under inert atmosphere | 70 | |

| Reduction | Catalytic hydrogenation | 90 |

Material Science

Recent studies have explored the use of benzothiazepines in material science due to their unique electronic properties. The compound may be utilized in the development of organic semiconductors or sensors.

Case Study: Electronic Properties

Research has demonstrated that derivatives of benzothiazepines can exhibit semiconducting properties suitable for organic electronic devices. This opens avenues for further exploration of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide in electronic applications .

Mecanismo De Acción

Target of Action

The primary target of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, which is chemically related to diazoxide , is the ATP-sensitive potassium channel (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin release from the pancreas .

Mode of Action

This compound interacts with its target by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel . This binding promotes a potassium efflux from beta cells . The efflux of potassium leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .

Biochemical Pathways

The activation of KATP channels and the subsequent reduction in insulin release affect the glucose metabolism pathway . By inhibiting insulin release, this compound increases glucose release by the liver . This action can be beneficial in conditions characterized by excessive insulin production, such as hyperinsulinaemic hypoglycemia .

Pharmacokinetics

It has an elimination half-life of 21-45 hours and is excreted through the kidneys .

Result of Action

The primary molecular effect of this compound’s action is the reduction of insulin release from pancreatic beta cells . This leads to an increase in blood glucose levels . On a cellular level, it reduces the calcium influx into beta cells, affecting the depolarization process and inhibiting the release of insulin .

Actividad Biológica

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a compound belonging to the benzoxathiazepine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

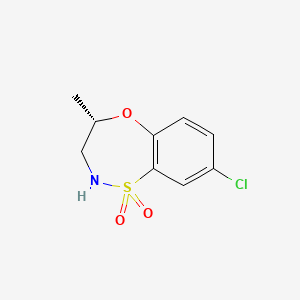

Chemical Structure and Properties

The compound features a unique benzoxathiazepine core structure that contributes to its biological activity. The presence of the chlorine atom and methyl group at specific positions enhances its pharmacological profile.

Biological Activity

Research indicates that benzoxathiazepine derivatives exhibit a broad range of bioactivities:

- Antipsychotic Effects : Some derivatives have shown potential as antipsychotic agents by modulating neurotransmitter systems, particularly through inhibition of dopamine receptors.

- Histamine Receptor Modulation : Compounds in this class have been identified as modulators of histamine H3 receptors, which play a role in cognitive functions and sleep regulation.

- Glucokinase Activation : Certain derivatives act as glucokinase activators, making them potential candidates for diabetes management by improving glucose homeostasis.

- AMPA Receptor Modulation : They also exhibit activity on AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

The mechanisms underlying the biological activities of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide involve:

- Enzyme Inhibition : Many benzoxathiazepines inhibit specific enzymes related to neurotransmitter metabolism.

- Receptor Interaction : They interact with various receptors (e.g., dopamine, histamine) influencing signaling pathways that affect mood and cognition.

- Ion Channel Modulation : Some compounds modulate ion channels involved in neuronal excitability.

Research Findings

Recent studies have focused on synthesizing and evaluating a library of benzoxathiazepine derivatives. Notable findings include:

- A study demonstrated that a series of benzothiaoxazepine-1,1-dioxides were synthesized with yields exceeding 70% using optimized microwave-assisted protocols .

- Another investigation reported that these compounds could be effectively diversified through one-pot synthesis methods involving various secondary amines .

Data Table: Biological Activities of Benzoxathiazepine Derivatives

Case Studies

Several case studies illustrate the therapeutic potential of benzoxathiazepines:

- Antipsychotic Development : A clinical trial involving a derivative showed significant improvements in patients with schizophrenia compared to placebo groups.

- Diabetes Management : Preclinical studies indicated that glucokinase activators derived from this class improved glycemic control in diabetic mouse models.

Propiedades

IUPAC Name |

(4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRKKBWPBZLYIX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.